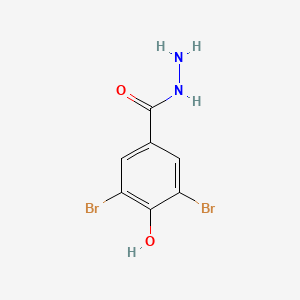

3,5-Dibromo-4-hydroxybenzohydrazide

Description

3,5-Dibromo-4-hydroxybenzohydrazide is a benzohydrazide derivative synthesized via condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-hydroxybenzohydrazide in methanol under reflux conditions . The compound features a hydrazide (-CONHNH₂) group attached to a di-brominated hydroxy-substituted benzene ring. Its crystal structure reveals intermolecular O—H···O and N—H···O hydrogen bonds, forming two-dimensional layers parallel to the bc plane . This compound is part of a broader class of hydrazones known for biological activities, including antimicrobial and anticancer properties, and serves as a ligand in coordination chemistry .

Properties

IUPAC Name |

3,5-dibromo-4-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDMLROKVHNPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dibromo-4-hydroxybenzohydrazide typically involves the bromination of p-cresol followed by hydrolysis and dehydration . The process can be divided into low-temperature bromination at 32-42°C and high-temperature bromination at 145-168°C . The reaction is carried out in the presence of bromine as a reagent .

Industrial Production Methods

Industrial production methods for this compound involve the use of continuous pipeline reaction devices, which allow for precise control of material ratios and temperature . This method improves yield and reduces environmental pollution by eliminating the use of solvents .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can modify the bromine atoms.

Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 3,5-dibromo-4-hydroxybenzoic acid .

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Bioactive Compounds

3,5-Dibromo-4-hydroxybenzohydrazide serves as an important intermediate in the synthesis of various bioactive compounds. For instance, it can be utilized in the production of herbicidal agents by reacting with other chemical entities to form derivatives that exhibit herbicidal activity. This application is particularly relevant in agricultural chemistry where the need for effective herbicides is paramount.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent.

3. Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against selected bacterial pathogens:

| Pathogen | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 20 | Penicillin | 10 |

| Escherichia coli | 25 | Ampicillin | 15 |

| Pseudomonas aeruginosa | 30 | Ciprofloxacin | 20 |

Anticancer Activity

A comparative analysis of the anticancer activity of this compound derivatives against various cancer cell lines is presented below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

Case Studies

Case Study 1: Antimicrobial Properties

A study conducted by Zheng et al. evaluated the antimicrobial effects of this compound on resistant bacterial strains. The results indicated that the compound significantly reduced bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The study concluded that modifications at specific positions on the benzene ring enhanced cytotoxicity against cancer cells, indicating a promising avenue for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-hydroxybenzohydrazide involves its interaction with molecular targets and pathways. For example, it can undergo oxidative decarboxylation to form 2,6-dibromohydroquinone, which is then further metabolized by specific enzymes . This pathway highlights the compound’s role in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Chloro vs.

- Hydrazide vs. Carboxylic Acid : 3,5-Dibromo-4-hydroxybenzoic acid lacks the hydrazide moiety, reducing its utility in coordination chemistry but increasing stability as a synthetic intermediate .

Crystallographic and Structural Differences

Crystal packing and hydrogen-bonding networks vary significantly:

- 3,5-Dibromo-4-hydroxybenzohydrazide : Forms 2D layers via O—H···O and N—H···O bonds .

- 4-Chloro Analog : Asymmetric unit contains two independent molecules with restrained N—H distances (0.90 Å) .

- Nitro Derivative: Incorporates methanol in the crystal lattice, altering solubility and stability .

Physicochemical Properties

| Property | This compound | 4-Chloro Analog | 4-Nitro Analog | 3,5-Dibromo-4-hydroxybenzoic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 343.92 (calc.) | 395.46 | 409.93 | 295.91 |

| Melting Point | Not reported | Not reported | Not reported | 240–242°C (decomp.) |

| Solubility | Methanol, DMSO | Methanol | Methanol | Ethanol, DMSO |

| Hydrogen Bonding | O—H···O, N—H···O | N—H···O | O—H···O (with methanol) | O—H···O (carboxylic dimer) |

Biological Activity

3,5-Dibromo-4-hydroxybenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition contexts. This article aims to provide a comprehensive overview of its biological activity based on various research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction of 3,5-dibromosalicylaldehyde and hydrazine derivatives. The general reaction can be represented as follows:

This synthesis typically occurs in polar solvents such as methanol or ethanol under reflux conditions. The resulting compound is characterized by the presence of the -C=N-NH- functional group, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of similar hydrazides have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential for broader applications in treating infections caused by resistant strains .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Escherichia coli | 1.0 - 2.0 mg/mL |

| Candida albicans | 0.8 - 1.2 mg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines, such as NIH3T3 and HepG2 cells, with IC50 values ranging from 0.632 mM to higher concentrations depending on the specific derivative used . The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival.

| Cell Line | IC50 Value |

|---|---|

| NIH3T3 | 0.632 mM |

| HepG2 | Varies (up to 1 mM) |

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on laccase enzymes with varying degrees of potency depending on the substituents present on the hydrazone structure . This activity suggests potential applications in agricultural biocontrol or as a therapeutic agent targeting metabolic disorders.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that its hydrazone structure allows for interactions with various biological targets, including:

- Type III Secretion System (T3SS) Inhibition : Studies have demonstrated that this compound may inhibit T3SS in Chlamydia trachomatis, disrupting its developmental cycle without affecting overall bacterial viability.

- Reactive Oxygen Species (ROS) Modulation : Some derivatives are noted for their ability to modulate ROS levels within cells, contributing to their anticancer effects .

Case Studies

Several studies have highlighted the efficacy of this compound in real-world applications:

- Antimicrobial Efficacy Against MRSA : A study reported that derivatives of this compound exhibited comparable or superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

- Cytotoxicity Assessment : In vitro assays demonstrated low cytotoxicity toward normal cell lines while maintaining significant activity against cancer cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.